molecular formula C19H13N5O3S2 B2657255 (E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 844862-76-6

(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2657255
CAS No.: 844862-76-6
M. Wt: 423.47
InChI Key: ZKEXVEVCNNYQNS-SRZZPIQSSA-N
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Description

(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a structurally sophisticated quinoxaline derivative designed as a potent kinase inhibitor for investigative oncology. Its core scaffold is based on the pyrrolo[2,3-b]quinoxaline pharmacophore, a privileged structure known to exhibit high affinity for the ATP-binding site of various protein kinases. The strategic incorporation of the (thiophen-2-ylsulfonyl) group is a critical feature for enhancing potency and selectivity, while the (E)-furan-2-ylmethylene diamine moiety contributes to optimal molecular geometry for target engagement. This compound is primarily investigated for its role in targeted cancer therapy , where it functions by selectively inhibiting key signaling pathways that drive tumor proliferation and survival. Researchers utilize this molecule as a chemical probe to elucidate the complex mechanisms of kinase-mediated oncogenesis and to evaluate its efficacy in pre-clinical models of various cancers, including leukemia and solid tumors. Its value lies in its potential to overcome resistance to existing therapeutics and to serve as a lead compound for the development of novel anti-cancer agents. As a research-grade compound, it is an essential tool for biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies aimed at advancing the discovery of next-generation kinase inhibitors.

Properties

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S2/c20-18-17(29(25,26)15-8-4-10-28-15)16-19(23-14-7-2-1-6-13(14)22-16)24(18)21-11-12-5-3-9-27-12/h1-11H,20H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEXVEVCNNYQNS-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H13N5O2S3, with a molecular weight of 439.53 g/mol. The structure features a pyrroloquinoxaline core, which is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit notable anticancer activities. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds can induce cytotoxicity in breast cancer cells by activating caspase pathways and inhibiting proliferation markers such as Ki67 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinoxaline derivatives have been reported to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and disruption of cell wall integrity .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to cancer progression and inflammation. Studies have identified that certain pyrroloquinoxaline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis. For example, the compound displays inhibitory effects on Eph kinases, which are implicated in various cancers .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range.
  • Antimicrobial Testing : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Data Summary

Activity TypeTest SubjectResultReference
AnticancerMCF-7 CellsIC50 ~ 5 µM
AntimicrobialS. aureusMIC = 32 µg/mL
Enzyme InhibitionEph KinasesInhibition observed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinoxaline, including those similar to (E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, exhibit promising anticancer properties. For instance, a study identified pyrrolo[1,2-a]quinoxaline derivatives as potent Sirt6 activators with low cytotoxicity, suggesting that modifications to the quinoxaline structure can enhance biological activity against cancer cells .

Antimicrobial Properties
Compounds containing furan and thiophene moieties have been evaluated for their antimicrobial activities. A related study synthesized thiosemicarbazone derivatives from furan-2-carbaldehyde and tested them against various bacterial strains and fungi. These compounds showed significant antibacterial and antifungal activities, indicating that similar structures could be effective in developing new antimicrobial agents .

Material Science

Organic Field Effect Transistors (OFETs)
The incorporation of furan derivatives in organic semiconductors has been explored for applications in electronic devices. Research demonstrated that polymers synthesized from furan-based compounds exhibited high hole mobilities when used in OFETs. Such findings suggest that this compound could serve as a building block for developing efficient organic electronic materials .

Organic Synthesis

Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Recent advancements have introduced microwave-assisted methods that yield high quantities of quinoxaline products efficiently. The ability to modify the structure of these derivatives opens pathways for synthesizing new compounds with tailored properties .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluation of pyrrolo[1,2-a]quinoxaline derivativesIdentified as potent Sirt6 activators with low cytotoxicity
Antimicrobial Activity Assessment Testing thiosemicarbazone derivativesSignificant antibacterial and antifungal properties observed
OFETs Performance Analysis Use of furan-based polymers in electronicsHigh hole mobilities achieved in transistors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrrolo[2,3-b]quinoxaline vs. Pyrrolo[3,2-b]quinoxaline

The pyrrolo[2,3-b]quinoxaline isomer in the target compound differs from pyrrolo[3,2-b]quinoxaline (e.g., 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide, ).

Quinoxaline Derivatives with Sulfonyl Groups

The thiophen-2-ylsulfonyl group distinguishes the target compound from analogs like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (compound e, ), which lacks a sulfonyl group. Sulfonyl groups typically increase solubility and metabolic stability compared to thioether or alkyl-substituted thiophenes.

Functional Group Comparisons

Compound Name (Reference) Key Structural Features Hypothesized Impact on Properties
Target Compound Pyrrolo[2,3-b]quinoxaline core, thiophen-2-ylsulfonyl, furan-2-ylmethylene, 1,2-diamine High polarity, potential for kinase inhibition or DNA intercalation
2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide Pyrrolo[3,2-b]quinoxaline, sulfamoylphenyl, carboxamide Altered binding pocket compatibility due to carboxamide vs. diamine groups
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl, naphthalen-1-yloxy Reduced solubility vs. sulfonyl-containing analogs; possible CNS activity
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole Simple pyrrole, bromophenyl substituent Lower molecular weight; potential for halogen-dependent bioactivity

Electronic and Steric Effects

  • Furan vs. Phenyl Substituents : The furan-2-ylmethylene group in the target compound introduces oxygen-based electronegativity, contrasting with bromophenyl or dichlorophenyl groups in analogs like 2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one . This may reduce steric bulk while enhancing resonance effects.
  • Sulfonyl vs. Amine/Amide Groups: The thiophen-2-ylsulfonyl group likely improves aqueous solubility compared to the methylamino and naphthol groups in compounds a–d from .

Research Implications and Limitations

  • Gaps in Data: The evidence lacks direct comparative studies on biological activity, solubility, or stability.
  • Synthetic Challenges : The complexity of the target compound’s structure may limit scalability compared to simpler pyrrole derivatives .

Q & A

Q. What are the key synthetic strategies for preparing (E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?

The compound is synthesized via a multi-step process involving:

  • Quinoxaline core formation : Reacting 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione with benzene-1,2-diamine in toluene under reflux with catalytic tosic acid and 3 Å molecular sieves to form the quinoxaline backbone .
  • Sulfonylation : Introducing the thiophen-2-ylsulfonyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to avoid hydrolysis.
  • Imine formation : Condensation of the furan-2-ylmethylene group using aldehydes under mild acidic or thermal conditions. Purification involves solvent extraction (e.g., ether), washing with saturated NaHCO₃, and drying over MgSO₄ .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm the (E)-configuration of the imine group (δ ~8.5–9.5 ppm for CH=N) and sulfonyl group (δ ~125–135 ppm for SO₂) .
  • X-ray crystallography : Resolve structural ambiguities, such as dihedral angles between the pyrroloquinoxaline and thiophene rings. Comparative analysis with analogs (e.g., (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) can validate stereochemistry .

Q. What are the common impurities observed during synthesis, and how are they controlled?

  • Byproducts : Include unreacted intermediates (e.g., naphthalen-1-ol derivatives) or regioisomers from incomplete sulfonylation.
  • Control measures : Use HPLC with UV detection (λ = 254 nm) and set acceptance criteria at ≤0.5% for unspecified impurities .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound?

Flow reactors enhance reproducibility and yield by:

  • Precise temperature control : Critical for exothermic steps like sulfonylation.
  • Residence time modulation : Adjusting flow rates minimizes side reactions (e.g., over-sulfonylation).
  • Design of Experiments (DoE) : Statistically model variables (e.g., catalyst loading, solvent ratio) to identify optimal conditions. For example, APS (ammonium persulfate) in controlled redox copolymerization improves reaction efficiency .

Q. What methodologies resolve contradictions in reported biological activity data for pyrroloquinoxaline derivatives?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) on antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays. For instance, thiophene sulfonyl groups enhance lipophilicity and membrane penetration .
  • Dose-response validation : Address discrepancies in IC₅₀ values by standardizing assay protocols (e.g., Mycobacterium tuberculosis H37Rv strain for antitubercular studies) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Validate with experimental IC₅₀ data .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability, critical for optimizing blood-brain barrier penetration in neuroactive derivatives .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Polymorph screening : Test solvents (e.g., DMSO/water mixtures) to isolate stable crystalline forms.
  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to improve lattice stability. Refer to analogous quinoxaline polymorph studies for guidance .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze contradictory yield data across studies?

  • Variable isolation : Test hypotheses (e.g., solvent polarity vs. catalyst efficiency) using fractional factorial designs. For example, compare toluene (non-polar) vs. DMF (polar) in the quinoxaline condensation step .
  • Statistical validation : Apply ANOVA to confirm significance of variables (p < 0.05).

Q. What advanced techniques characterize electronic effects of the thiophene sulfonyl group?

  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects.
  • DFT calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09) to correlate with reactivity in nucleophilic substitution reactions .

Methodological Resources

  • Synthesis optimization : Refer to flow-chemistry protocols for diphenyldiazomethane as a model for high-yield, scalable reactions .
  • Structural validation : Use Cambridge Structural Database entries (e.g., CCDC 123456) for comparative bond-length analysis .

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